molecular formula C11H11NO2 B5211617 2,8-dimethoxyquinoline

2,8-dimethoxyquinoline

Cat. No.: B5211617
M. Wt: 189.21 g/mol
InChI Key: HIGIVBQTXPSLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-dimethoxyquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolines, which are heterocyclic organic compounds containing a benzene ring fused to a pyridine ring. The unique structure of this compound makes it a valuable tool for investigating various biochemical and physiological pathways.

Mechanism of Action

The mechanism of action of 2,8-dimethoxyquinoline involves its ability to selectively bind to certain biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking. This binding results in a change in the fluorescence properties of the compound, which can be detected and quantified using various methods, such as fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of physiological effects, such as improved cognitive function and muscle contraction.

Advantages and Limitations for Lab Experiments

The advantages of using 2,8-dimethoxyquinoline in lab experiments include its high selectivity and sensitivity for certain biomolecules, its ability to emit fluorescence upon binding, and its relatively low toxicity and cost. However, some limitations of using this compound include its potential for non-specific binding to other biomolecules, its susceptibility to photobleaching and quenching, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving 2,8-dimethoxyquinoline, including the development of new fluorescent probes with improved selectivity and sensitivity, the investigation of new biomolecules and pathways using these probes, and the development of new applications for these probes in areas such as drug discovery and disease diagnosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.

Scientific Research Applications

2,8-dimethoxyquinoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging biological systems. The unique structure of this compound allows it to selectively bind to certain biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation with light. This property makes it a valuable tool for investigating various biological processes, such as protein-protein interactions and gene expression.

Properties

IUPAC Name

2,8-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-5-3-4-8-6-7-10(14-2)12-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGIVBQTXPSLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.